molecular formula C10H6ClN3 B14622958 9-chloro-3H-imidazo[4,5-f]quinoline CAS No. 55404-06-3

9-chloro-3H-imidazo[4,5-f]quinoline

Cat. No.: B14622958
CAS No.: 55404-06-3
M. Wt: 203.63 g/mol
InChI Key: PNDDUMGAHWSSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Chloro-3H-imidazo[4,5-f]quinoline is a chemical compound based on the imidazoquinoline heterocyclic scaffold, offered for research and development purposes. Compounds within the imidazoquinoline family are of significant interest in medicinal chemistry due to their diverse biological activities. Related isomers are known to function as agonists for Toll-like receptors (TLRs) like TLR7 and TLR8, which are key players in the innate immune response . This immunomodulatory potential makes such compounds valuable tools for researching new approaches in oncology and antiviral therapy . Furthermore, imidazoquinoline derivatives have been investigated as positive allosteric modulators (PAMs) for other targets, such as the A3 adenosine receptor (A3AR) . Modulation of this receptor has implications for research into inflammatory diseases, chronic neuropathic pain, and ischemic conditions . The core structure is also explored in the development of inhibitors for kinases like LRRK2, a target for neurodegenerative diseases such as Parkinson's . The specific substitution pattern on the imidazoquinoline core, particularly at positions like the one occupied by the chlorine in this compound, is a critical determinant of its biological activity, selectivity, and research application . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55404-06-3

Molecular Formula

C10H6ClN3

Molecular Weight

203.63 g/mol

IUPAC Name

9-chloro-6H-imidazo[4,5-f]quinoline

InChI

InChI=1S/C10H6ClN3/c11-6-3-4-12-7-1-2-8-10(9(6)7)14-5-13-8/h1-5,12H

InChI Key

PNDDUMGAHWSSQY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC=C3C(=NC=N3)C2=C1Cl

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations of Imidazoquinoline Derivatives

Strategic Approaches to the Imidazo[4,5-f]quinoline Core Synthesis

The synthesis of the imidazo[4,5-f]quinoline core can be achieved through various routes, with multi-step sequences from quinoline (B57606) precursors being a common and well-documented strategy.

This classical approach involves the sequential construction of the fused ring system, starting with a functionalized quinoline molecule and building the imidazole (B134444) ring onto it.

The journey towards the target imidazoquinoline often commences with commercially available and relatively simple quinoline starting materials, such as quinolin-4-ol. nih.govacs.org The process involves the strategic introduction of functional groups necessary for the subsequent imidazole ring formation. A typical sequence involves:

Nitration: The quinoline core is first activated by nitration. For instance, quinolin-4-ol can be treated with a nitrating agent like 70% nitric acid in propionic acid at elevated temperatures (e.g., 100 °C) to introduce a nitro group at the 3-position, yielding 3-nitroquinolin-4-ol (B21240). acs.org

Chlorination: The hydroxyl group is then converted into a more reactive leaving group, typically a chlorine atom. This is achieved through treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov This step transforms the 3-nitroquinolin-4-ol into a 4-chloro-3-nitroquinoline (B17048) derivative, a key building block for the subsequent annulation step. nih.govacs.org

Table 1: Synthesis of Chloro-Substituted Quinoline Building Block

Step Starting Material Reagents and Conditions Product Yield Reference
Nitration Quinolin-4-ol 70% HNO₃, Propionic Acid, 100 °C, 6h 3-Nitroquinolin-4-ol - acs.org
Chlorination 3-Nitroquinolin-4-ol POCl₃ 4-Chloro-3-nitroquinoline - nih.gov

With the activated quinoline building block in hand, the next phase is the formation of the fused imidazole ring. This process, known as annulation, involves two critical steps:

Nitro Group Reduction: The nitro group at the 3-position, adjacent to a potential amino group at C4, must be reduced to a primary amine. This reduction creates the necessary 1,2-diamine functionality on the quinoline ring. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. nih.gov This step converts the 4-amino-3-nitroquinoline intermediate into a quinoline-3,4-diamine.

Cyclization: The resulting diaminoquinoline is then cyclized to form the imidazole ring. This can be accomplished by reacting the diamine with a suitable one-carbon source. For example, heating the diamine with trimethyl orthovalerate in a solvent like toluene (B28343) leads to the formation of the 2-butyl-substituted imidazo[4,5-c]quinoline core. nih.gov Alternative methods may use acids, such as valeric acid, to achieve acylation followed by ring closure. binghamton.edu

While multi-step syntheses offer control, one-pot procedures provide an efficient alternative for constructing similar fused heterocyclic systems. For the analogous imidazo[4,5-b]pyridine scaffold, a highly efficient, one-pot tandem reaction has been developed. acs.org This green chemistry approach begins with 2-chloro-3-nitropyridine (B167233) and proceeds through a sequence of reactions in a water-isopropanol medium without isolating intermediates:

Nucleophilic Aromatic Substitution (SɴAr): A primary amine is introduced, displacing the chloro group. acs.org

In Situ Nitro Group Reduction: The nitro group is then reduced to an amine. acs.org

Heteroannulation: Finally, the addition of an aldehyde to the resulting diamine intermediate triggers condensation and cyclization to form the fused imidazole ring, yielding the final product after a single purification step. acs.org

Multi-step Synthesis from Quinoline Precursors

Advanced Chemical Transformations for Derivatization

Once the core 9-chloro-3H-imidazo[4,5-f]quinoline structure is synthesized, it serves as a versatile scaffold for further chemical modification. Derivatization is key to tuning the molecule's properties.

Nucleophilic aromatic substitution (SɴAr) is a primary strategy for derivatizing the this compound system. The chlorine atom at the 9-position (equivalent to the 4-position in standard quinoline numbering) is susceptible to displacement by a variety of nucleophiles. youtube.comresearchgate.net This reactivity is a cornerstone of imidazoquinoline chemistry. binghamton.edunih.gov

The reaction proceeds because the heterocyclic nitrogen atoms in the quinoline ring system withdraw electron density, activating the ring towards nucleophilic attack. libretexts.org The attack of a nucleophile forms a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity. libretexts.orgsemanticscholar.org

A wide range of nucleophiles can be employed in these reactions. Amine nucleophiles, including primary and secondary aliphatic amines as well as anilines, are commonly used to generate diverse libraries of amino-substituted imidazoquinolines. nih.govnih.gov The reaction conditions can be tailored based on the reactivity of the specific chloroquinoline and the nucleophile. researchgate.net For example, the reaction of a 4-chloroquinoline (B167314) with an amine can be carried out by heating the reactants together, sometimes in the presence of a base like triethylamine (B128534) to neutralize the HCl generated. acs.orgnih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on Chloroquinoline Scaffolds

Substrate Nucleophile Reagents and Conditions Product Type Reference
7-Substituted-4-chloro-quinoline Butyl amine Neat, 120-130 °C, 6h N-Butyl-7-substituted-quinolin-4-amine nih.gov
4,7-Dichloroquinoline Ethane-1,2-diamine Neat, heated to 130 °C, 7h N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine nih.gov
4-Chloro-3-nitroquinoline 3,4,5-Trimethoxybenzylamine Triethylamine, CH₂Cl₂, Reflux, 45 min N-(3,4,5-Trimethoxybenzyl)-3-nitroquinolin-4-amine acs.org
2,4-Dichloroquinazoline (analogous system) Various anilines, benzylamines, aliphatic amines Various, often with base (e.g., DIPEA) or in excess amine 4-Amino-2-chloroquinazoline derivatives nih.gov

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of the imidazoquinoline scaffold. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents onto the core structure.

Suzuki Coupling Applications

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. researchgate.net This reaction is instrumental in the synthesis of biaryl compounds and has been applied to the functionalization of quinoline and imidazo[4,5-b]pyridine derivatives. researchgate.netnih.govresearchgate.net For instance, the Suzuki coupling of chloroquinolines with various arylboronic acids, catalyzed by palladium acetate, has been reported to produce arylated quinolines in high yields. researchgate.netresearchgate.net This methodology has been used to synthesize a range of 2,6-disubstituted imidazo[4,5-b]pyridines, which have shown potential as antiproliferative agents. nih.gov

A key application of this method involves the reaction of halo-imidazoquinolines with boronic acids to introduce new aryl or heteroaryl groups. This approach has been utilized in the synthesis of complex molecules, including those with potential biological activity. nih.govnih.gov The efficiency of the Suzuki coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.govrsc.org For example, studies have optimized conditions for the Suzuki coupling of aryl chlorides in water, highlighting the development of more environmentally friendly protocols. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Quinoline Derivatives

Starting MaterialBoronic AcidCatalystProductYield (%)Reference
7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-onePhenylboronic acidPd(OAc)27-phenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-oneHigh researchgate.net
2,6-dichloro-3-methyl-3H-imidazo[4,5-b]pyridine4-methoxyphenylboronic acidPd(PPh3)42-chloro-6-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridineNot specified nih.gov
4-chloro quinoline derivativesVarious arylboronic acidsTetrakis(triphenylphosphine)palladium(0)Arylated quinolinesNot specified researchgate.net
Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.org This reaction is a cornerstone in medicinal chemistry for synthesizing aryl amines, which are prevalent in many pharmaceutical compounds. wikipedia.orgscienceopen.com The method has evolved through several generations of catalyst systems, allowing for the coupling of a wide variety of amines and aryl partners under increasingly mild conditions. wikipedia.org

This amination is particularly useful for introducing amino groups at specific positions of the imidazoquinoline core. The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product. wikipedia.org The choice of phosphine (B1218219) ligands is critical to the success of the reaction, with bulky, electron-rich ligands often providing the best results. acs.org The development of bidentate phosphine ligands like BINAP and DDPF has expanded the scope of the reaction to include primary amines. wikipedia.org

Table 2: Key Features of Buchwald-Hartwig Amination

FeatureDescription
Reaction Type Palladium-catalyzed C-N bond formation
Reactants Aryl halides/triflates and primary/secondary amines
Catalyst Palladium(0) complex with phosphine ligands
Key Steps Oxidative addition, amine coordination, deprotonation, reductive elimination
Applications Synthesis of aryl amines for pharmaceuticals and materials science
Sonogashira Coupling and Negishi Coupling Methods

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is highly valued for its ability to construct acetylenic derivatives under mild conditions, typically at room temperature with an amine base. wikipedia.orgorganic-chemistry.org The versatility of the Sonogashira coupling has led to its widespread use in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org The reaction can be performed under copper-free conditions, which can be advantageous in certain synthetic contexts. organic-chemistry.org

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that joins an organozinc compound with an organic halide or triflate to form a carbon-carbon bond. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org While highly effective, the air and water sensitivity of the organozinc reagents can present a challenge, leading to less frequent use in industrial applications compared to the Suzuki and Heck reactions. wikipedia.org

Both reactions have been applied to the functionalization of heterocyclic systems. For example, the Sonogashira coupling has been used to introduce alkynyl groups into quinoline structures, and the Negishi coupling provides a route to alkylated and arylated heterocycles. libretexts.orgresearchgate.net

Regioselective Synthesis and Control over Isomeric Products

The synthesis of imidazoquinoline derivatives often leads to the formation of multiple isomers. Therefore, achieving regioselectivity is a critical aspect of their synthesis. The substitution pattern on the quinoline ring can direct the position of further functionalization. For instance, in the synthesis of imidazo[4,5-b]pyridine derivatives, controlling the substitution at the N1 position is a significant challenge. nih.gov

Several strategies have been developed to control the formation of specific isomers. The choice of starting materials, catalysts, and reaction conditions can significantly influence the regiochemical outcome. researchgate.netrsc.org For example, in the one-pot, three-component synthesis of 1,2,4-triazolo[1,5-a]quinoline derivatives, the use of different catalysts was found to affect the regioselectivity of the reaction, with L-proline providing the highest selectivity for the desired product. researchgate.netrsc.org Similarly, the synthesis of certain quinoline derivatives can be directed to favor a particular regioisomer by carefully selecting the synthetic route and reaction parameters.

Emerging Synthetic Techniques for Imidazoquinoline Derivatives

To improve the efficiency and environmental footprint of synthetic processes, new techniques are continually being developed. Microwave-assisted synthesis has emerged as a particularly valuable tool in this regard.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions. researchgate.netrsc.org This technique often leads to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation has been shown to be effective in the synthesis of various heterocyclic compounds, including quinazoline (B50416) and imidazo[1,5-a]pyridine (B1214698) derivatives. rsc.orgnih.govmdpi.com

For example, microwave-assisted protocols have been developed for the efficient synthesis of 2-aryl-4-quinolones and 2,3-dihydroimidazo[1,2-b]isoquinoline-5(1H)-one derivatives, with reactions completing in minutes rather than hours. researchgate.net In the synthesis of quinazoline derivatives, microwave irradiation has been used in aqueous media, offering a more environmentally friendly approach. rsc.org The one-pot, microwave-assisted cycloaddition for the synthesis of pyridylimidazo[1,5-a]pyridine derivatives has been reported to provide products in high yields of over 80%. mdpi.com These examples highlight the potential of microwave-assisted synthesis to accelerate the discovery and development of new imidazoquinoline-based compounds.

Sustainable Chemistry Approaches in Heterocyclic Synthesis

The development of environmentally benign synthetic methods for heterocyclic compounds, such as this compound, is a significant focus in modern medicinal and materials chemistry. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of substantial waste. In contrast, sustainable or "green" chemistry approaches aim to minimize the environmental impact by utilizing energy-efficient technologies, renewable resources, and safer chemical pathways. nih.gov This section explores key sustainable methodologies applicable to the synthesis of imidazoquinoline derivatives.

A plausible synthetic route to this compound can be envisioned starting from a suitably substituted quinoline precursor. A common method for the formation of the imidazole ring is the condensation of a diamine with an aldehyde or its equivalent. For the target molecule, this would likely involve a chlorinated quinoline-5,6-diamine. The principles of green chemistry can be applied to various stages of such a synthetic sequence.

One of the cornerstones of sustainable synthesis is the use of alternative energy sources to drive chemical reactions. Microwave irradiation and ultrasound have emerged as powerful tools in this regard, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. researchgate.netgoogle.com

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating can accelerate reaction rates, often by orders of magnitude. google.com In the context of imidazoquinoline synthesis, microwave irradiation can be effectively employed in several steps. For instance, the condensation of a diamine with an aldehyde to form the imidazole ring is a reaction that can be significantly expedited. A three-component domino reaction of aldehydes, enaminones, and malononitrile (B47326) under microwave irradiation has been reported for the synthesis of fused heterocyclic compounds, highlighting the potential for creating complex molecules in a single, efficient step with minimal environmental impact. mdpi.com

Research has demonstrated the successful microwave-assisted synthesis of various fused heterocyclic systems, including triazoloquinazolinones and benzimidazoquinazolinones, with products obtained in near-quantitative yields within minutes. nih.gov These methods often involve simple, one-pot procedures that are amenable to combinatorial synthesis for the rapid generation of compound libraries. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Heterocyclic Compounds
Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)Yield ImprovementReference
N-alkylation of imidazole ring48-96 hours1-2 hours~5-10% increase nih.gov
Synthesis of triazoloquinazolinonesSeveral hoursFew minutesSignificantly higher nih.gov
Three-component domino reactionNot specifiedNot specifiedMinimal environmental impact mdpi.com

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for sustainable synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates. researchgate.netnih.gov

Ultrasound-assisted synthesis has been successfully applied to the preparation of hybrid quinoline-imidazole derivatives. researchgate.netnih.gov Studies have shown that N-alkylation of the imidazole ring under ultrasonic irradiation can dramatically reduce reaction times from days to hours, with a concurrent increase in yield and a decrease in energy consumption. nih.gov Furthermore, ultrasound can influence the selectivity of a reaction, in some cases leading to the preferential formation of a desired isomer. nih.gov The use of ultrasound is considered an environmentally friendly method due to the milder reaction conditions and often reduced need for solvents. researchgate.netnih.gov

Table 2: Advantages of Ultrasound-Assisted Synthesis of Quinoline-Imidazole Derivatives
ParameterConventional HeatingUltrasound IrradiationReference
Reaction Time (N-alkylation)48-96 hours1-2 hours nih.gov
Global YieldStandard~5% higher nih.gov
SelectivityMixture of productsPreference for dihydro-benzopyrrolo-imidazolo quinoline nih.gov
Energy ConsumptionHigherLower nih.gov

Solvent-Free and Alternative Solvent Systems:

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. nih.gov The synthesis of benzo mdpi.comnih.govimidazo[1,2-a]pyrimidines has been achieved under solvent-free conditions using a recyclable Brønsted acidic ionic liquid as a catalyst. mdpi.com This approach not only minimizes waste but also simplifies product isolation and reduces the risk of trace metal contamination in the final products. mdpi.com

Where solvents are necessary, the use of greener alternatives is encouraged. Water is the most obvious green solvent, and its use in organic synthesis is a growing area of research. Other environmentally benign solvents include supercritical fluids like carbon dioxide, and bio-derived solvents such as glycerol (B35011) and ethyl lactate. mdpi.com These can sometimes be used in combination with other green technologies like microwave irradiation to further enhance the sustainability of a process.

While a specific, detailed sustainable synthesis for this compound is not extensively documented, the application of the principles and techniques described above to a conventional synthetic route offers a clear path toward a more environmentally responsible production of this and related imidazoquinoline derivatives. The development and adoption of such green methodologies are crucial for the future of chemical synthesis.

Iii. Structure Activity Relationship Sar Studies and Molecular Design Principles

Rational Design Strategies for Targeted Modulation

The insights gained from SAR studies are fundamental to the rational design of new and improved therapeutic agents.

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. ijpsonline.com This "pharmacophore" represents the key features that enable a ligand to bind to its target receptor. dovepress.com For imidazoquinolines, a pharmacophore model would define the spatial relationships between key features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions that are crucial for interacting with the binding site of its target, such as TLR7 or TLR8. nih.govdovepress.com

Optimization of Bioactivity through Systematic Structural Modifications

The bioactivity of the 3H-imidazo[4,5-f]quinoline scaffold can be significantly influenced by systematic structural modifications. Research has demonstrated that altering substituents at various positions on the tricyclic ring system can lead to substantial changes in potency and even the type of biological activity observed.

Detailed structure-activity relationship (SAR) studies have been conducted to explore how modifications to the imidazo[4,5-f]quinoline core impact its biological profile. These investigations have been crucial in identifying key structural features required for activity and in guiding the design of more potent analogs.

One area of focus has been the modification of the imidazole (B134444) portion of the molecule. Studies involving the replacement of the imidazole ring with a bioisosteric pyrazole (B372694) ring have yielded significant insights. This alteration results in two possible regioisomers: pyrazolo[3,4-f]quinolines and pyrazolo[4,3-f]quinolines. Investigations revealed that this change is critical for activity, with pyrazolo[3,4-f]quinoline derivatives showing potent in vivo immunostimulatory effects, while the regioisomeric pyrazolo[4,3-f]quinoline derivatives were found to be inactive. nih.gov This highlights the critical importance of the nitrogen arrangement in the five-membered ring for interaction with the biological target.

Further optimization has been achieved by modifying the substituents on the quinoline (B57606) and pyrazole rings of the active pyrazolo[3,4-f]quinoline scaffold. For instance, the nature of the amino group at the 9-position and the methyl group at the 7-position have been shown to be important determinants of activity.

The following table summarizes the immunostimulatory activity of key analogs in a mouse protection model, demonstrating the impact of these systematic modifications.

Table 1: Immunostimulatory Activity of Imidazo[4,5-f]quinoline Analogs

CompoundCore StructureSubstituent at C9Biological Activity Notes
Analog 1Imidazo[4,5-f]quinoline-NH-Ph-OMeReported to have potent in vivo immunostimulatory activity. nih.gov
7aPyrazolo[3,4-f]quinoline-NH-Ph-OMeShowed potent in vivo effects in a mouse protection model. nih.gov
6aPyrazolo[4,3-f]quinoline-NH-Ph-OMeInactive in the mouse protection model. nih.gov

In a different context, the SAR of quinoline derivatives has been explored for antiparasitic activity. nih.gov While not focused on the imidazo[4,5-f]quinoline core specifically, these studies provide valuable insights into how substitutions on the quinoline ring system can be optimized. For example, the introduction of halogen atoms, such as fluorine and chlorine, into aryl derivatives of aminoquinolines resulted in compounds with significant activity against Leishmania mexicana and Trypanosoma cruzi. nih.gov Fluorine-containing derivatives, in particular, were found to be more than twice as potent as the reference drug geneticin (B1208730) against the intracellular promastigote form of L. mexicana. nih.gov

This suggests that for the 9-chloro-3H-imidazo[4,5-f]quinoline scaffold, modifications at the 9-position are a critical avenue for optimization. Replacing the chlorine atom with various substituted amino groups or other functional moieties can dramatically alter bioactivity. The electronic and steric properties of the substituent at this position appear to be a key driver of the molecule's interaction with its biological targets.

Table 2: Antiparasitic Activity of Substituted Aminoquinolines

Compound IDCore StructureKey SubstituentsBioactivity (IC50 vs. L. mexicana)
11bAminoquinolineFluorine-containing aryl group41.9 µM nih.gov
11cAminoquinolineFluorine-containing aryl group41.9 µM nih.gov
11dAminoquinolineChlorine-containing aryl groupSimilar potency to benznidazole (B1666585) vs. T. cruzi. nih.gov

These findings collectively underscore the principle that systematic modification of the imidazo[4,5-f]quinoline framework is a viable strategy for enhancing desired biological effects. The precise positioning of heteroatoms within the ring system and the nature of substituents at key positions like C9 are paramount for achieving optimal activity.

Iv. Mechanistic Investigations of Biological Activities of Imidazoquinoline Derivatives

Immunomodulatory Actions

Imidazoquinoline derivatives are recognized as synthetic agonists for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are crucial pattern recognition receptors in the innate immune system. nih.gov These receptors are located within the endosomes of immune cells and are responsible for detecting single-stranded RNA, a hallmark of viral infections. The binding of an imidazoquinoline agonist to TLR7 or TLR8 initiates a cascade of downstream signaling events. nih.govuconn.edu

Upon activation, the TLRs undergo a conformational change, leading to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). nih.govfrontiersin.org This is followed by the assembly of a protein complex involving IRAK4 (IL-1R-associated kinase 4) and IRAK1, which then recruits TRAF6 (TNF receptor-associated factor 6). nih.gov The formation of this complex triggers two principal signaling pathways: the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and the MAPK (mitogen-activated protein kinase) pathway. nih.gov

The activation of these pathways ultimately leads to the translocation of transcription factors, such as AP-1 and IRF7, into the nucleus. nih.gov Inside the nucleus, these factors drive the expression of a wide array of genes that are essential for mounting an effective immune response, including those encoding for type I interferons and various pro-inflammatory cytokines. nih.gov

Table 1: Key Proteins in TLR7/8 Signaling

Protein Full Name Function
TLR7/8 Toll-Like Receptor 7/8 Recognizes viral ssRNA and synthetic agonists, initiating the immune response.
MyD88 Myeloid differentiation primary response 88 Adaptor protein that connects the TLR to downstream signaling molecules. nih.govfrontiersin.org
IRAK4/1 Interleukin-1 Receptor-Associated Kinase 4/1 Kinases that are activated by MyD88 and play a crucial role in signal amplification. nih.gov
TRAF6 TNF Receptor-Associated Factor 6 E3 ubiquitin ligase that activates downstream kinases in the NF-κB and MAPK pathways. nih.gov

| NF-κB | Nuclear Factor kappa-light-chain-enhancer of activated B cells | A transcription factor that controls the expression of genes involved in inflammation and immunity. nih.gov |

The activation of TLR7 and TLR8 by imidazoquinoline derivatives results in the robust induction of both innate and adaptive immune responses, largely mediated by the production of a diverse range of cytokines. nih.govnih.gov The specific cytokines produced can vary depending on the cell type and the specific TLR that is activated.

TLR7 is highly expressed in plasmacytoid dendritic cells (pDCs), and its activation leads to the production of large amounts of type I interferons (IFN-α/β). frontiersin.org In contrast, TLR8 is predominantly found in myeloid dendritic cells (mDCs), monocytes, and macrophages, and its stimulation results in the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12). frontiersin.orgnih.gov These cytokines play a pivotal role in the initial defense against pathogens. For instance, TNF-α can induce a localized inflammatory response, while IL-12 is crucial for the activation of natural killer (NK) cells.

The innate immune response triggered by imidazoquinolines also serves to shape the subsequent adaptive immune response. frontiersin.org The maturation of dendritic cells, driven by TLR signaling, enhances their ability to present antigens to T cells. The cytokine environment, particularly the presence of IL-12, promotes the differentiation of T helper cells towards a Th1 phenotype, which is critical for cell-mediated immunity against intracellular pathogens and tumors. frontiersin.org Furthermore, studies have shown that imidazoquinolines can act as potent co-stimulators for the production of IFN-γ and IL-6, further amplifying the immune response. nih.gov

Table 2: Cytokine Production Induced by Imidazoquinoline Derivatives

Cytokine Primary Producing Cells Key Immunological Functions
IFN-α Plasmacytoid Dendritic Cells Potent antiviral activity, enhances NK cell function, promotes DC maturation. frontiersin.orgnih.gov
TNF-α Monocytes, Macrophages, Myeloid DCs Induces inflammation, promotes apoptosis of target cells, activates other immune cells. nih.gov
IL-6 Monocytes, Macrophages, Myeloid DCs Promotes B-cell differentiation, induces acute phase protein production. nih.govnih.gov

| IL-12 | Myeloid Dendritic Cells, Macrophages | Drives Th1 cell differentiation, enhances cytotoxic activity of NK cells and T cells. frontiersin.org |

Antiproliferative and Anticancer Mechanisms

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers. nih.govwikipedia.org Consequently, the components of this pathway have emerged as attractive targets for the development of novel anticancer therapies. A number of imidazo[4,5-c]quinoline derivatives have been identified as potent inhibitors of PI3K and mTOR. nih.gov

Dactolisib (NVP-BEZ235), an imidazoquinoline derivative, is a well-studied dual inhibitor of PI3K and mTOR. nih.gov It exhibits inhibitory activity against all four isoforms of PI3K and also targets mTOR, effectively blocking the pathway at two critical nodes. nih.gov This dual inhibition leads to a more comprehensive suppression of the downstream signaling, resulting in cell cycle arrest and apoptosis in cancer cells. nih.gov The development of dual PI3K/mTOR inhibitors is a promising strategy, as it may circumvent the resistance mechanisms that can arise from the feedback activation of PI3K following the inhibition of mTOR alone. nih.gov

The Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Overexpression of Aurora kinases, particularly Aurora-A, has been implicated in the development and progression of a wide range of human tumors, making them a compelling target for cancer therapy. nih.gov

Several small-molecule inhibitors based on imidazopyridine and imidazo[1,2-a]pyrazine (B1224502) cores, which are structurally related to imidazoquinolines, have been developed as potent and selective inhibitors of Aurora kinases. nih.govnih.gov These compounds typically function by competing with ATP for binding to the kinase domain of the enzyme, thereby preventing the phosphorylation of its substrates. nih.gov Inhibition of Aurora-A leads to defects in centrosome maturation and spindle assembly, resulting in mitotic arrest and ultimately, apoptosis of the cancer cells. nih.govyoutube.com The development of Aurora kinase inhibitors represents a targeted approach to cancer treatment, with the potential to be effective against tumors that are dependent on this signaling pathway for their growth and survival.

Table 3: List of Compounds

Compound Name
9-chloro-3H-imidazo[4,5-f]quinoline
Dactolisib (NVP-BEZ235)
CCT129202
MyD88
IRAK4
IRAK1
TRAF6
NF-κB
AP-1
IRF7
IFN-α
IFN-β
TNF-α
IL-6
IL-12
IFN-γ
PI3K
mTOR

Interaction with Nucleic Acids

The planar structure of the imidazoquinoline ring system suggests a potential for interaction with nucleic acids, a mechanism of action for many anticancer and antimicrobial agents.

DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, leading to structural distortions that can interfere with replication and transcription. nih.gov While direct spectroscopic studies on the intercalation of this compound with DNA or RNA are not extensively documented, research on structurally similar compounds provides strong evidence for this mode of action.

Imidazoacridinones, which share a similar polycyclic aromatic and imidazole-like structure, have been shown to bind to DNA via intercalation. google.com These compounds exhibit binding affinities in the range of 10⁵ M⁻¹ and a binding site size of 2-3 base pairs. google.com Although a direct correlation between DNA binding affinity and cytotoxic activity was not established, the ability to intercalate is a prominent feature of these molecules. google.com Similarly, triazoloquinoxaline derivatives, which also possess a planar heterocyclic system, have been designed as DNA intercalators and topoisomerase II inhibitors, with some compounds showing high binding affinity to DNA. nih.gov These studies support the hypothesis that the planar imidazo[4,5-f]quinoline core is capable of intercalating into the DNA double helix.

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls the topological state of DNA during replication. It is a well-established target for quinolone-based antibacterial agents. nih.gov These compounds act by stabilizing the complex between DNA gyrase and DNA, which leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death. nih.gov

The mechanism involves the quinolone molecule binding to the enzyme-DNA complex, often through a water-metal ion bridge involving a magnesium ion in the GyrA subunit of the enzyme. nih.gov This interaction inhibits the re-ligation step of the enzyme's catalytic cycle. nih.gov Structurally novel quinoline (B57606) derivatives have been developed as dual-targeting inhibitors of both DNA gyrase and topoisomerase IV, another bacterial type II topoisomerase. Research on 3-aminothiazolquinolones has shown that a 7-chloro-substituted derivative possesses potent antibacterial activity and strong inhibitory action against DNA gyrase, with an IC₅₀ value of 11.5 µM. nih.gov This highlights the importance of the chloro-substitution on the quinoline ring for targeting bacterial DNA gyrase.

Modulation of Cellular Processes (e.g., Cell Cycle Arrest, Apoptosis Induction)

Imidazoquinoline derivatives can profoundly affect cell fate by modulating key cellular processes such as the cell cycle and apoptosis (programmed cell death).

Research has demonstrated that certain imidazoquinoxaline derivatives can block the cell cycle in the G2/M phase and induce apoptosis. This cell cycle arrest is often associated with the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. The subsequent induction of apoptosis is a common outcome for cells with a blocked cell cycle. For example, some imidazoquinoxaline anticancer derivatives have been shown to impair cell proliferation, block the cell cycle in G2 and M phases, and trigger apoptotic cell death.

Furthermore, a study on a chloroquinoline-derived aromatic imidazoline (B1206853), compound A6, revealed that it induces a cell cycle arrest in the S phase in the parasite Trypanosoma cruzi, thereby inhibiting its proliferation. While this compound did not immediately trigger apoptosis markers, it led to a collapse of the mitochondrial inner membrane potential and a decrease in intracellular ATP levels after prolonged incubation, indicating a disruption of cellular energy metabolism that can ultimately lead to cell death.

Antimicrobial Efficacy and Molecular Targets

The imidazo[4,5-f]quinoline scaffold has been a fruitful source of compounds with significant antimicrobial properties.

A series of 7-methyl-9-(substituted arylamino)imidazo[4,5-f]quinolines demonstrated antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Corynebacterium) and Gram-negative (e.g., Escherichia coli, Gardnerella vaginalis) bacteria. nih.gov This broad spectrum of activity suggests that these compounds may act on targets that are conserved across different bacterial species.

In addition to direct bactericidal or bacteriostatic effects, some imidazoquinoline derivatives can enhance the efficacy of existing antibiotics by targeting mechanisms of drug resistance. For example, a novel imidazo[4,5-g]quinoline-4,9-dione derivative, KSA5, was identified as an inhibitor of drug efflux pumps in the multidrug-resistant pathogen Acinetobacter baumannii. By blocking these pumps, the compound increases the intracellular concentration of antibiotics, potentially restoring their effectiveness. As previously mentioned, a primary molecular target for many quinoline-based antimicrobials is DNA gyrase. The inhibition of this enzyme disrupts DNA replication and leads to bacterial cell death, making it a key mechanism of the antimicrobial efficacy of this class of compounds.

Table 3: Antimicrobial Spectrum of Imidazo[4,5-f]quinoline Derivatives

Bacterial Species Gram Stain Activity Observed Reference
Staphylococcus aureus Positive Yes nih.gov
Corynebacterium sp. Positive Yes nih.gov
Escherichia coli Negative Yes nih.gov
Gardnerella vaginalis Variable Yes nih.gov

Antibacterial Activity and Corresponding Mechanisms

The antibacterial potential of imidazoquinoline derivatives has been a subject of extensive research, with studies focusing on structure-activity relationships to overcome drug resistance. nih.gov A molecular hybridization approach has been employed to synthesize various thio-, chloro-, and hydroxyl-functionalized imidazoquinolines to explore their efficacy against pathogenic bacteria. nih.gov

Among the synthesized derivatives, those featuring an electron-withdrawing chloro (-Cl) substituent have demonstrated notable antibacterial efficacy. nih.gov For instance, compound 5f , a chloro-substituted imidazoquinoline, exhibited significantly higher antibacterial activity compared to other derivatives in the series, with its effectiveness approaching that of the standard antibiotic Ofloxacin. nih.gov The antibacterial activity is typically assessed by the agar (B569324) well diffusion method, where the diameter of the zone of inhibition indicates the susceptibility of the bacterial strain. nih.gov

Molecular docking studies have been performed on select imidazoquinoline derivatives to elucidate their mechanism of action. These studies suggest that compounds like 3f , 4f , and 5f exhibit strong binding energies and high docking scores, indicating a potential to serve as prototypes for designing new multidrug-resistant antibiotics. nih.gov The thio-imidazoquinolines, in particular, are considered a promising class for developing antibiotics against a variety of microbial organisms. nih.gov

Table 1: Antibacterial Activity of Selected Imidazoquinoline Derivatives

Compound Functional Group Bacterial Strains Activity Level Reference
5f Chloro-substituted E. coli, K. pneumonia, S. paratyphi, S. typhi, M. butyricum High nih.gov
3f Thio-imidazoquinoline Various pathogens Moderate nih.gov
4f Thio-imidazoquinoline Various pathogens Moderate nih.gov

| 5e | Thio-imidazoquinoline | Various pathogens | Moderate | nih.gov |

Data is qualitative as presented in the source.

Antifungal Activity and Target Identification

The search for novel antifungal agents has led to the investigation of imidazoquinoline and related imidazole (B134444) derivatives. These compounds have shown promise against various fungal pathogens, particularly Candida species, which are a common cause of opportunistic infections. mdpi.comnih.gov

One study identified an imidazoline derivative, N-cyclohexyl-2-imino-3-(4-nitrophenyl)imidazolidine-1-carboxamide (4f) , which displayed moderate, strain-dependent activity against Candida albicans and Candida parapsilosis. mdpi.com Molecular modeling suggests that its mechanism of action is likely similar to that of azole antifungals like fluconazole, which involves the inhibition of the enzyme cytochrome P450 14-α-sterol demethylase. mdpi.com This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.

Another approach has focused on identifying novel fungal targets. Researchers have identified imidazoquinoline-related compounds that target the thioredoxin reductase (TRR1) enzyme in Paracoccidioides species, a pathogenic fungus. plos.org Through virtual screening and subsequent in vitro testing, compounds F1806-0122 and F3307-0100 were found to have significant, dose-dependent antifungal activity and were shown to inhibit the purified recombinant TRR1 enzyme. plos.org Furthermore, some imidazoquinoline analogs have been identified as dual-target inhibitors, demonstrating activity against both fungal acetohydroxyacid synthase (AHAS) and the host's NLRP3 inflammasome. nih.gov

Table 2: Antifungal Activity and Targets of Imidazoquinoline and Related Derivatives

Compound Fungal Species Target/Mechanism MIC/Activity Reference
4f Candida albicans Cytochrome P450 14-α-sterol demethylase (putative) MIC₅₀ = 250 mg/L mdpi.com
4f Candida parapsilosis Cytochrome P450 14-α-sterol demethylase (putative) MIC = 500 mg/L mdpi.com
F1806-0122 Paracoccidioides spp. Thioredoxin Reductase (TRR1) Fungicidal plos.org
F3307-0100 Paracoccidioides spp. Thioredoxin Reductase (TRR1) Fungicidal plos.org
Compound 10 Candida albicans Acetohydroxyacid synthase (AHAS) MIC₅₀ = 6.4 µM nih.gov

| Compound 10a | Candida albicans | Acetohydroxyacid synthase (AHAS) | MIC₅₀ = 5.3 µM | nih.gov |

Antimycobacterial Activity Investigations

Tuberculosis remains a major global health threat, necessitating the development of new drugs against Mycobacterium tuberculosis (Mtb), especially multi-drug resistant strains. nih.govrsc.org Imidazo[1,5-a]quinolines have emerged as a novel class of compounds with promising antimycobacterial effects. nih.gov

In one study, a series of imidazo[1,5-a]quinoline (B8571028) analogs were synthesized and evaluated for their activity against Mtb. nih.govrsc.org A significant finding was the potentiation of antimycobacterial activity through metal complexation. The complexation of compound 5c with zinc (Zn²⁺) or iron (Fe²⁺) increased its inhibitory activity against Mtb by a factor of 12.5, while simultaneously reducing its cytotoxicity. nih.govrsc.org

Out of a library of 21 analogs, two zinc complexes, C1 and C7 , demonstrated the most potent and specific activity against Mtb H37Rv in vitro, with IC₉₀ values of 7.7 µM and 17.7 µM, respectively. nih.govrsc.org These compounds exhibited specific activity against Mtb without affecting other tested microbial strains, highlighting their potential as selective antimycobacterial agents. nih.gov The in vitro potency of these compounds is comparable to that of some developed tuberculosis drugs. nih.gov

Table 3: Antimycobacterial Activity of Imidazo[1,5-a]quinoline Derivatives

Compound Target Strain Activity Metric (IC₉₀) Key Finding Reference
5c Mtb H37Ra 25 µM (Initial) Activity potentiated by metal complexation nih.gov
C1 (Zn²⁺ complex of 5c) Mtb H37Rv 7.7 µM Potent and specific activity, low cytotoxicity nih.govrsc.org

| C7 (Zinc complex) | Mtb H37Rv | 17.7 µM | Potent and specific activity, low cytotoxicity | nih.govrsc.org |

Other Significant Biological Activities

Antimalarial Activity and Specific Enzyme Targets (e.g., Falcipain-2)

The rise of drug-resistant Plasmodium falciparum strains necessitates the discovery of novel antimalarial drugs that act on new targets. researchgate.netmdpi.com The cysteine protease falcipain-2, which plays a critical role in hemoglobin degradation by the parasite, has been identified as a key therapeutic target. researchgate.netnih.govnih.gov

Several classes of compounds, including some structurally related to imidazoquinolines, have been investigated as falcipain-2 inhibitors. researchgate.netnih.gov For example, triazole-amino acid hybrids have been explored for their antimalarial potential. nih.gov Compounds 15 and 18 from this class showed antimalarial activity with IC₅₀ values of 9.26 µM and 20.62 µM, respectively, against P. falciparum. nih.gov Mechanistic studies revealed that these compounds hinder hemoglobin degradation by inhibiting the activity of falcipain-2. nih.gov

Computational studies have also been instrumental in identifying potential falcipain-2 inhibitors. nih.govresearchgate.net Alkaloids such as Noscapine , Reticuline , and Aclidinium have been identified through molecular docking as having a high binding efficiency to falcipain-2. nih.govresearchgate.net Molecular dynamics simulations suggest that Noscapine, in particular, could be a potent antimalarial agent targeting this enzyme. nih.govresearchgate.net Additionally, imidazolidinedione derivatives have shown promising antiplasmodial activity, especially against chloroquine-resistant strains of P. falciparum. mdpi.com

Table 4: Antimalarial Activity and Falcipain-2 Inhibition

Compound/Class Target Activity Metric (IC₅₀) Strain Reference
Triazole-amino acid hybrid 15 Falcipain-2 9.26 µM P. falciparum nih.gov
Triazole-amino acid hybrid 18 Falcipain-2 20.62 µM P. falciparum nih.gov
Imidazolidinedione derivatives Asexual stages 4.98–11.95 µM P. falciparum W2 (CQ-resistant) mdpi.com

| Noscapine | Falcipain-2 | Good binding efficiency (in silico) | P. falciparum | nih.govresearchgate.net |

Anti-inflammatory Properties

Imidazoquinoline derivatives are well-known for their immunomodulatory effects, which are primarily mediated through the activation of Toll-like receptors (TLRs), particularly TLR7 and TLR8. nih.govfrontiersin.orgnih.gov These receptors are part of the innate immune system and recognize pathogen-associated molecular patterns, leading to the induction of an immune response. nih.gov

Compounds like Imiquimod (B1671794) (a TLR7 agonist) and Resiquimod (a TLR7/8 agonist) are potent immune stimulators that induce the production of pro-inflammatory cytokines such as interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12). nih.govfrontiersin.org This pro-inflammatory activity is the basis for their clinical use in treating viral infections and some cancers. frontiersin.org

However, the systemic use of potent TLR agonists can lead to adverse effects due to excessive cytokine release. frontiersin.orgnih.gov Therefore, research has focused on designing novel imidazoquinolines with improved pharmacokinetic properties to achieve a more sustained and tolerable immune activation. frontiersin.orgnih.gov This includes creating derivatives with a higher ratio of IFN-α to TNF-α induction, potentially leading to a better therapeutic window. frontiersin.org Some imidazolidine (B613845) derivatives have been specifically synthesized and evaluated for their anti-inflammatory and analgesic actions, with some showing a superior gastrointestinal safety profile compared to standard anti-inflammatory drugs. epa.gov Furthermore, certain thiobenzoate derivatives, structurally related to imidazoquinolines, have been identified as dual-target compounds that inhibit both fungal growth and the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov

V. Computational and Theoretical Chemistry Applications in Imidazoquinoline Research

Molecular Modeling and Docking Studies for Target Identification and Validation

Molecular modeling and docking are powerful computational techniques that allow for the three-dimensional visualization and interaction analysis of molecules. These methods are instrumental in identifying and validating biological targets for imidazoquinoline compounds.

Predicting Binding Modes and Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of imidazoquinoline research, docking studies are employed to predict how these compounds bind to their protein targets. For instance, in the study of quinoline-based inhibitors targeting the c-Met kinase domain, docking simulations have revealed key interactions, such as π-π stacking between the quinoline (B57606) ring and specific amino acid residues like Tyr1159, and hydrogen bonding between the quinoline nitrogen and Met1160. nih.gov Similarly, for imidazo[4,5-c]quinolines targeting PI3Kα, docking shows a crucial hydrogen bond between the quinoline core's nitrogen and the conserved Val851 residue. nih.gov These predictions are vital for understanding the structure-activity relationship (SAR) and for designing more potent inhibitors.

A study on imidazo[4,5-g]quinoline-4,9-dione derivatives as inhibitors of Acinetobacter baumannii efflux pumps demonstrated through molecular docking that a novel derivative, KSA5, could effectively bind to the AdeB, AdeG, and AdeJ efflux pumps. nih.gov The simulations showed consistent interactions with the ligand-binding site residues, suggesting a strong potential for these compounds to block antibiotic efflux. nih.gov

Table 1: Predicted Ligand-Protein Interactions of Imidazoquinoline Derivatives

Compound Class Target Protein Key Interacting Residues Type of Interaction
Quinoline-based inhibitors c-Met kinase Tyr1159, Met1160 π-π stacking, Hydrogen bond
Imidazo[4,5-c]quinolines PI3Kα Val851, Ser774, Asp933 Hydrogen bond
Imidazo[4,5-g]quinoline-4,9-dione AdeB, AdeG, AdeJ Ligand-binding site residues Consistent interactions
Benzo[f]quinoline (B1222042) derivative HCV NS5B polymerase CYS 366, ASN 411 Hydrogen bond, Pi-hydrogen

Virtual Screening for Lead Discovery and Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govyoutube.com This method has proven to be highly effective in identifying novel lead compounds from extensive databases. frontiersin.org The process typically involves high-throughput virtual screening (HTVS), followed by more precise docking modes like Standard Precision (SP) and Extra Precision (XP) to refine the results. frontiersin.org

Virtual screening has been successfully applied to discover new antimalarial scaffolds, aiming to overcome the resistance to existing quinoline derivatives. nih.gov By screening large chemical libraries against targets like the haemozoin formation pathway, researchers can prioritize compounds for experimental testing, thus saving significant time and resources. nih.gov Similarly, in the search for anti-tuberculosis agents, virtual screening of imidazo[1,2-a]pyridine-3-carboxamides against the QcrB protein of Mycobacterium tuberculosis led to the design of new ligands with improved binding affinities. nih.gov

Quantum Chemical Calculations for Mechanistic Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules. These methods are invaluable for elucidating reaction mechanisms and understanding the electronic effects that govern the chemical behavior of imidazoquinolines.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of imidazoquinoline research, DFT calculations are used to understand reaction pathways and predict the stability of intermediates. For example, DFT simulations have been used to elucidate the reaction mechanism for the formation of imidazoline (B1206853) derivatives from 3-chlorobenzo[f]quinoline-2-carbaldehyde. nih.gov These calculations can predict the feasibility of a proposed reaction pathway, such as the initial condensation and subsequent cyclization steps. nih.gov

DFT calculations are also employed to determine quantum chemical parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. nih.gov Studies on benzo[f]quinoline-based heterocycles have shown that compounds with lower ΔE values exhibit potent inhibition efficiency. nih.gov

Understanding Electronic Effects on Reactivity and Spectroscopic Properties

Electronic effects, such as the inductive effect, electromeric effect, and resonance, play a significant role in the reactivity and spectroscopic properties of organic molecules. brilliant.orgkhanacademy.org The presence of electronegative atoms like chlorine in the 9-chloro-3H-imidazo[4,5-f]quinoline structure can induce a partial positive charge on adjacent carbon atoms, influencing the molecule's reactivity. youtube.comyoutube.com This inductive effect can polarize the molecule, creating reaction sites that are susceptible to nucleophilic or electrophilic attack. youtube.comyoutube.com

In Silico Prediction of Biological Activity and Pharmacokinetic Profiles

Machine learning and other computational models can predict a compound's pharmacokinetic profile directly from its chemical structure. nih.gov This approach can significantly reduce the need for animal experiments. nih.gov For imidazoquinolines, researchers have focused on designing derivatives with improved pharmacokinetic properties to enhance their therapeutic potential. frontiersin.orgnih.govresearchgate.net For example, by modifying the structure to include features like a macrolide carrier, it is possible to extend the compound's exposure and achieve a more sustained immune activation. frontiersin.orgnih.govresearchgate.net

In silico ADMET prediction tools can assess various parameters, including gastrointestinal absorption, bioavailability, and potential for drug-drug interactions. nih.govnih.govnih.gov For instance, studies on benzo[f]quinoline derivatives have used ADME simulations to predict high GI absorption and good bioavailability for promising antioxidant compounds. nih.gov Similarly, for newly designed anti-TB agents based on the imidazo[1,2-a]pyridine (B132010) scaffold, ADME predictions showed good bioavailability and low toxicity profiles. nih.gov

Predicting Absorption, Distribution, and Metabolism Parameters

The journey of a drug through the body is described by its absorption, distribution, metabolism, and excretion (ADME) properties. Predicting these parameters early in the drug discovery process is crucial to avoid costly late-stage failures. github.com Computational models offer a rapid and cost-effective means to evaluate the ADME profile of novel compounds. nih.gov

In silico ADME prediction can be broadly categorized into data modeling and molecular modeling. nih.gov Data modeling approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, establish a mathematical correlation between the physicochemical properties of molecules and their biological activity. nih.govjmchemsci.com These models are trained on large datasets of compounds with known ADME properties to predict the behavior of new chemical entities. github.com For imidazoquinoline derivatives, QSAR models can predict properties like solubility, intestinal absorption, and plasma protein binding based on molecular descriptors. nih.gov

ADME ParameterPredicted ValueComputational MethodSignificance
Aqueous Solubility (logS)-3.5QSARImpacts dissolution and absorption.
Human Intestinal Absorption (%)>90%QSARIndicates potential for good oral bioavailability.
Blood-Brain Barrier PermeabilityLowMolecular properties calculationSuggests limited central nervous system effects.
CYP2D6 InhibitionNon-inhibitorMolecular Docking/QSARLowers the risk of drug-drug interactions.
Plasma Protein Binding (%)HighQSARAffects the free drug concentration and distribution.

Designing for Improved Selectivity and Reduced Off-Target Effects

A key goal in drug design is to create molecules that interact specifically with their intended biological target, thereby maximizing efficacy and minimizing side effects. Computational chemistry plays a pivotal role in designing imidazoquinolines with improved selectivity and a lower propensity for off-target interactions.

Many imidazoquinoline derivatives are known to be agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8. nih.govnih.gov While dual TLR7/8 agonists can be potent immunomodulators, selective activation of one receptor over the other is often desirable to achieve a specific therapeutic effect and to potentially reduce adverse reactions. nih.govumn.edu Computational studies, including molecular docking and pharmacophore modeling, have been instrumental in elucidating the structural features that govern selectivity. chemrxiv.org

Research has shown that modifications at the N1 and C2 positions of the imidazoquinoline scaffold are critical for differentiating between TLR7 and TLR8 activation. nih.govnih.gov For example, the inclusion of an ethyl-, propyl-, or butylamino group at the N1-position can confer TLR8 selectivity. nih.govnih.govumn.edu The C2 substituent often projects into a hydrophobic pocket of the receptor, and varying its size can modulate the binding affinity and selectivity. nih.gov

The following table summarizes the structure-activity relationships for a series of N1-modified imidazoquinolines and their selectivity for TLR7 and TLR8.

CompoundN1-SubstitutionTLR7 EC50 (µM)TLR8 EC50 (µM)Selectivity Profile
Imiquimod (B1671794)isobutyl7.9>100TLR7 selective
Resiquimod4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl0.130.03Dual TLR7/8 agonist
TLR8-selective agonist2-aminoethyl>1000.25TLR8 selective
TLR7-selective agonistpentyl1.2>100TLR7 selective

Beyond on-target selectivity, computational methods are also employed to predict and mitigate off-target effects. stanford.edunih.gov Undesired interactions with other proteins can lead to toxicity and other adverse events. nih.gov In silico approaches can screen a new drug candidate against a large panel of known protein structures to identify potential off-target binding. stanford.eduplos.org This allows for the early identification of potential liabilities and the redesign of molecules to avoid these interactions. By combining structural information with systems biology models, it is possible to predict the functional consequences of these off-target interactions. plos.org For a compound like this compound, such computational profiling would be a critical step in its preclinical development to ensure a favorable safety profile.

Vi. Advanced Analytical Methodologies for Imidazoquinoline Research

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 9-chloro-3H-imidazo[4,5-f]quinoline. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and chemical environment.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the this compound framework.

In a typical ¹H NMR spectrum, the protons on the aromatic rings and the imidazole (B134444) moiety would exhibit characteristic chemical shifts (δ) and coupling constants (J). The protons on the quinoline (B57606) ring system would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their exact positions influenced by the electron-withdrawing effect of the chlorine atom and the fused imidazole ring. The proton on the imidazole ring (N-H) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the chlorine (C-9) would be significantly influenced, and its chemical shift would be a key indicator for confirming the position of the halogen. Computational methods and comparison with spectra of analogous quinoline and imidazole derivatives are often used to aid in the precise assignment of all proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2 ~8.2 -
C-2 - ~145
H-4 ~8.8 -
C-4 - ~148
H-5 ~7.8 -
C-5 - ~122
C-5a - ~144
H-7 ~7.6 -
C-7 - ~129
H-8 ~8.0 -
C-8 - ~118
C-9 - ~135
C-9a - ~130
N-H Variable (broad) -

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate gas-phase ions of the molecule with minimal fragmentation. nih.gov

For this compound (molecular formula C₁₀H₆ClN₃), the theoretical monoisotopic mass can be calculated with high precision. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with errors in the parts-per-million (ppm) range, which allows for the unambiguous confirmation of the molecular formula. mdpi.com The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio, resulting in M+ and M+2 peaks.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the protonated molecule [M+H]⁺. The resulting fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the fused ring system.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₀H₆ClN₃
Theoretical Monoisotopic Mass [M] 203.02499
Theoretical [M+H]⁺ (for ³⁵Cl) 204.03282
Theoretical [M+H]⁺ (for ³⁷Cl) 206.02987
Expected Isotopic Ratio (³⁵Cl/³⁷Cl) ~3:1

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.

IR spectroscopy measures the absorption of infrared radiation, which causes vibrations of molecular bonds. libretexts.org The resulting spectrum displays absorption bands at specific frequencies (wavenumbers) that correspond to particular functional groups. For this compound, key absorption bands would include N-H stretching from the imidazole ring, C=N and C=C stretching from the aromatic system, and C-Cl stretching.

UV-Vis spectroscopy analyzes the absorption of ultraviolet and visible light, which causes electronic transitions between molecular orbitals. The fused aromatic system of the imidazo[4,5-f]quinoline core constitutes a significant chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λmax) corresponding to π-π* transitions within this conjugated system. ijacskros.com The position and intensity of these bands are sensitive to the molecular structure and solvent environment.

Table 3: Expected Spectroscopic Data (IR and UV-Vis) for this compound

Spectroscopic Technique Feature Expected Wavenumber (cm⁻¹)/Wavelength (nm)
Infrared (IR) N-H Stretch (imidazole) ~3100-3400 (broad)
C-H Stretch (aromatic) ~3000-3100
C=N / C=C Stretch (aromatic rings) ~1500-1650
C-Cl Stretch ~700-850
Ultraviolet-Visible (UV-Vis) π-π* Transitions (λmax) ~250-350 nm

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for both the purification of this compound from reaction mixtures and the assessment of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of imidazoquinoline compounds. nih.gov For analytical purposes, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C8 or C18 silica) is used with a polar mobile phase, typically a mixture of water (often buffered and containing additives like formic acid or ammonium (B1175870) acetate) and an organic modifier such as acetonitrile (B52724) or methanol. mdpi.com

A sample of this compound injected into the system will be separated from impurities based on its polarity. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound strongly absorbs. The retention time is a characteristic property under specific conditions, and the peak area is proportional to the concentration, allowing for quantitative analysis and purity assessment. For purification, preparative HPLC can be used, which involves larger columns and higher flow rates to isolate larger quantities of the pure compound.

Table 4: Typical HPLC Conditions for the Analysis of Imidazoquinolines

Parameter Condition
Column Reversed-Phase C18 or C8, 5 µm particle size
Mobile Phase Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water, often with 0.1% Formic Acid
Flow Rate 0.5 - 1.5 mL/min (Analytical)
Detection UV-Vis Diode Array Detector (DAD) at a λmax of the compound
Column Temperature 25 - 40 °C

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, due to the low volatility and polar nature of compounds like this compound, direct analysis by GC is challenging. The presence of the N-H group in the imidazole ring can lead to poor peak shape and thermal degradation in the hot GC inlet. jfda-online.com

To overcome these limitations, chemical derivatization is typically required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com Common derivatization strategies include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation, which replace the active hydrogen on the imidazole nitrogen with a nonpolar group. mdpi.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. While less direct than HPLC, GC-MS can offer very high chromatographic resolution and is a powerful tool for identifying volatile impurities or byproducts in a sample, provided a suitable derivatization method is developed. researchgate.net

X-ray Crystallography Data for this compound Remains Elusive

Despite a comprehensive search of scientific databases and literature, detailed experimental X-ray crystallography data for the specific chemical compound this compound, including its definitive molecular structure and any protein-ligand complex analyses, is not publicly available at this time.

However, searches of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Protein Data Bank (PDB), as well as a thorough review of relevant scientific journals, did not yield any published crystal structures for this particular compound or its complexes.

While crystallographic data exists for structurally related imidazoquinoline derivatives, the strict focus of this article on this compound prevents the inclusion of data from these analogs. The substitution of a chlorine atom at the 9-position of the imidazo[4,5-f]quinoline scaffold can significantly influence the electronic distribution and steric properties of the molecule, meaning that structural data from other derivatives cannot be reliably extrapolated to represent the target compound.

The absence of this crystallographic information highlights a gap in the current scientific knowledge base for this specific molecule. Future research involving the successful crystallization and X-ray diffraction analysis of this compound would be invaluable for a complete understanding of its chemical and pharmacological properties. Such data would provide a foundational framework for structure-activity relationship (SAR) studies and the rational design of new derivatives with potentially enhanced therapeutic profiles.

Vii. Future Research Directions and Therapeutic Prospects for Imidazo 4,5 F Quinoline

Exploration of Novel Functionalized Imidazo[4,5-f]quinoline Analogs

A significant avenue for future research lies in the design and synthesis of novel functionalized imidazo[4,5-f]quinoline analogs to expand the chemical space and improve their therapeutic properties. Structure-activity relationship (SAR) studies have demonstrated that subtle modifications to the imidazo[4,5-f]quinoline core can lead to substantial changes in biological activity. binghamton.edunih.gov

Future efforts will likely concentrate on introducing a wide array of substituents at various positions of the quinoline (B57606) and imidazole (B134444) rings. For instance, the exploration of different alkyl and aryl groups at the N-1 and C-2 positions of the imidazole ring, as well as modifications to the amino group at the C-9 position, could yield compounds with enhanced potency and selectivity. Research into polyphenolic imidazo[4,5-c]quinoline derivatives has shown that the introduction of methoxy (B1213986) and hydroxyl groups can modulate Toll-like receptor 7 (TLR7) agonistic activity. nih.govacs.org The demethylation of methoxy-substituted analogs has been shown to increase TLR7 agonistic activity, suggesting that phenolic derivatives are of particular interest. nih.gov

Furthermore, the synthesis of regioisomeric scaffolds, such as pyrazolo[3,4-f]quinolines, has identified potent immunostimulatory agents, indicating that exploration of alternative heterocyclic systems fused to the quinoline core is a valuable strategy. nih.gov The table below summarizes the effect of different functional groups on the activity of imidazoquinoline derivatives based on available research.

Modification Site Functional Group Observed Effect on Activity Reference
Imidazole N-1 PositionBenzyl (B1604629) group with methoxy substitutionIncreased TLR7 agonist activity nih.gov
Imidazole N-1 PositionDemethylation of methoxybenzyl groupFurther increased TLR7 agonist activity nih.gov
Quinoline C-7 PositionMethoxy groupContributed to enhanced TLR7 activity in combination with N-1 benzyl substitution nih.gov
Imidazo[4,5-f]quinoline CoreIsomeric replacement with pyrazolo[3,4-f]quinolinePotent in vivo immunostimulatory effects nih.gov

Integration of Advanced Synthetic Methodologies for Library Generation

To efficiently explore the vast chemical space of imidazo[4,5-f]quinoline analogs, the integration of advanced synthetic methodologies is crucial. Traditional multi-step synthetic routes can be time-consuming and may not be amenable to the rapid generation of large compound libraries for high-throughput screening.

Future synthetic strategies will likely focus on the development of more convergent and diversity-oriented synthesis (DOS) approaches. This could involve the use of novel catalysts and reaction conditions to streamline the assembly of the imidazo[4,s-f]quinoline core. For example, improved methods for the key cyclization step to form the imidazole ring or the development of late-stage functionalization techniques would be highly beneficial. binghamton.edu

The use of solid-phase synthesis or fluorous-phase synthesis could also facilitate the purification and handling of intermediates, thereby accelerating the library generation process. Additionally, microfluidic synthesis platforms offer the potential for rapid reaction optimization and the synthesis of small quantities of a large number of analogs for initial screening. The development of one-pot reactions that combine several synthetic steps would also significantly improve the efficiency of library synthesis.

Deeper Elucidation of Mechanism of Action at the Molecular and Cellular Level

While many imidazo[4,5-f]quinoline derivatives are known to act as agonists of Toll-like receptors (TLRs), particularly TLR7, a more detailed understanding of their mechanism of action is required for rational drug design. binghamton.edunih.govnih.gov Future research should aim to elucidate the precise molecular interactions between these compounds and their target receptors.

Crystallographic or cryo-electron microscopy (cryo-EM) studies of imidazo[4,5-f]quinolines bound to TLR7 would provide invaluable structural insights into the key binding interactions and the conformational changes induced upon agonist binding. This information would be instrumental in designing new analogs with improved affinity and specific agonist or antagonist profiles.

Beyond receptor binding, it is important to investigate the downstream signaling pathways activated by these compounds. A comprehensive analysis of the transcriptome and proteome of cells treated with different imidazo[4,5-f]quinoline analogs would help to identify the specific genes and proteins that are modulated. This could reveal novel mechanisms of action and potential off-target effects. Understanding how different functionalizations on the imidazo[4,5-f]quinoline scaffold influence downstream signaling will be key to developing compounds with desired therapeutic outcomes, whether it be for immunostimulation in cancer or for other therapeutic areas. nih.gov

Application in Targeted Drug Delivery Systems, such as Antibody-Drug Conjugates (ADCs)

A highly promising future direction for imidazo[4,5-f]quinoline-based therapeutics is their incorporation into targeted drug delivery systems, most notably antibody-drug conjugates (ADCs). binghamton.edunih.govnih.govacs.org ADCs utilize the specificity of a monoclonal antibody to deliver a potent payload, such as an imidazo[4,5-f]quinoline derivative, directly to target cells, such as cancer cells. nih.govnih.govacs.org This approach can enhance the therapeutic efficacy of the payload while minimizing systemic toxicity. nih.govnih.govacs.org

Research has already demonstrated the feasibility of conjugating imidazo[4,5-c]quinoline-based TLR7 agonists to antibodies. nih.govnih.govacs.org These ADCs have been shown to selectively activate immune cells in the tumor microenvironment, leading to an anti-tumor immune response. nih.govnih.gov Future research in this area will focus on several key aspects:

Linker Technology: The design of the linker that connects the imidazo[4,5-f]quinoline to the antibody is critical. The linker must be stable in circulation but allow for the efficient release of the payload at the target site. Exploration of different cleavable and non-cleavable linkers will be important to optimize ADC performance. binghamton.edu

Payload Potency: The potency of the imidazo[4,5-f]quinoline payload needs to be carefully tuned. A highly potent payload may be effective at very low concentrations, but could also lead to off-target toxicity if the ADC is not perfectly specific.

Antibody Selection: The choice of the target antigen and the corresponding antibody is paramount for the success of the ADC. Future work will involve identifying novel and highly specific tumor-associated antigens for targeting.

Combination Therapies: Imidazo[4,5-f]quinoline-based ADCs could be particularly effective when used in combination with other immunotherapies, such as checkpoint inhibitors.

The table below outlines the components of an imidazoquinoline-based ADC and areas for future optimization.

ADC Component Description Future Research Focus Reference
Antibody A monoclonal antibody that specifically binds to a target antigen on diseased cells.Identification of novel, highly specific antigens; engineering of antibody fragments for improved tumor penetration. nih.govnih.govacs.org
Linker A chemical bridge that connects the antibody to the payload.Development of novel linkers with controlled release mechanisms (e.g., pH-sensitive, enzyme-cleavable). binghamton.edu
Payload A potent imidazo[4,5-f]quinoline derivative.Optimization of payload potency and pharmacological properties to maximize efficacy and minimize toxicity. binghamton.edunih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of imidazo[4,5-f]quinoline-based drugs. mednexus.orgresearchgate.netnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex patterns and make predictions that are not readily apparent to human researchers.

Future applications of AI and ML in this field include:

Predictive Modeling: AI/ML models can be trained on existing SAR data to predict the biological activity of novel, untested imidazo[4,5-f]quinoline analogs. nih.gov This can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources.

De Novo Design: Generative AI models can be used to design entirely new imidazo[4,5-f]quinoline derivatives with desired properties. easpublisher.comnih.gov These models can learn the underlying rules of chemical structure and activity from a training dataset and then generate novel molecules that are predicted to be active.

ADMET Prediction: AI/ML models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of imidazo[4,5-f]quinoline analogs at an early stage of the drug discovery process. researchgate.net This can help to identify and eliminate compounds with unfavorable pharmacokinetic or safety profiles before they enter more costly preclinical and clinical development.

Personalized Medicine: In the long term, AI could be used to analyze patient-specific data, such as genomic and proteomic profiles, to predict which imidazo[4,5-f]quinoline-based therapy is most likely to be effective for a particular individual. nih.gov

The successful application of AI and ML will require the generation of large, high-quality datasets of imidazo[4,5-f]quinoline structures and their associated biological data. Collaboration between computational chemists, medicinal chemists, and biologists will be essential to fully leverage the power of these emerging technologies.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 9-chloro-3H-imidazo[4,5-f]quinoline and its derivatives?

  • Methodological Answer : A widely used approach involves reducing 6-nitroquinoline-5-amine with SnCl₂ in HCl to yield 5,6-diaminoquinoline intermediates. Cyclization with cyanogen bromide (BrCN) or carboxylic acids (e.g., 2-oxo-2-phenylacetic acid) under reflux conditions in ethanol forms the imidazo[4,5-f]quinoline core. Purification is typically achieved via silica gel chromatography using petroleum ether/ethyl acetate mixtures .
  • Key Data : For example, 9-chloro derivatives synthesized via this method show yields of ~66% when refluxed for 12 hours with optimized stoichiometry .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR (e.g., δ 8.91 ppm for H-6 in CDCl₃), LC/MS (m/z 288 [M+1]), and elemental analysis (e.g., C: 79.41% calculated vs. 79.19% observed). Discrepancies in elemental analysis may arise from incomplete purification or hygroscopic byproducts, necessitating repeated flash chromatography .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in imidazo[4,5-f]quinoline synthesis?

  • Methodological Answer : Yield optimization requires adjusting:

  • Reaction time : Prolonged reflux (e.g., 12–24 hours) improves cyclization efficiency.
  • Solvent polarity : Ethanol or acetonitrile enhances solubility of intermediates.
  • Acid catalysts : Substituents on carboxylic acids (e.g., thiophene-2-yl groups) influence electronic effects, altering reaction pathways .
    • Data Table :
Starting MaterialReaction Time (h)Yield (%)Reference
8a + 2-oxo-2-phenylacetic acid1266
8c + 2-oxo-3-phenylpropanoic acid69

Q. How do researchers resolve spectral contradictions during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or mass spectra often stem from tautomerism or residual solvents. For example, ¹H NMR signals at δ 7.24–8.91 ppm may overlap due to proton exchange in the imidazole ring. Strategies include:

  • Deuterated solvent swaps (e.g., DMSO-d₆ vs. CDCl₃) to suppress exchange broadening.
  • 2D NMR techniques (COSY, HSQC) to assign coupled protons and carbons .

Q. What strategies are employed to evaluate the genotoxic potential of this compound?

  • Methodological Answer : In vitro assays (Ames test, comet assay) using bacterial strains (e.g., S. typhimurium TA98) assess mutagenicity. Dose-response curves are analyzed for DNA adduct formation, with LC/MS quantifying metabolites like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ-type derivatives) .

Methodological Challenges & Data Interpretation

Q. Why do certain synthetic routes produce mixed pyrido[2,3-g]quinoxaline byproducts?

  • Methodological Answer : Competing cyclization pathways arise from nucleophilic attack at alternate positions of the quinoline precursor. For instance, using 2-oxo-3-phenylpropanoic acid instead of 2-oxo-2-phenylacetic acid shifts reactivity toward pyrido[2,3-g]quinoxaline formation due to steric hindrance .

Q. How are structure-activity relationships (SARs) analyzed for antiviral/cytotoxicity profiles?

  • Methodological Answer : Derivatives with cyclohexylmethyl or benzyl substituents exhibit enhanced cytotoxicity (IC₅₀: 2–10 µM) compared to unsubstituted analogs. SAR studies correlate lipophilicity (logP) with membrane permeability, validated via MTT assays in HepG2 cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.